molecular formula C17H16N2O2 B1606683 [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 36640-56-9

[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol

Cat. No. B1606683
CAS RN: 36640-56-9
M. Wt: 280.32 g/mol
InChI Key: HRAFYYRYVAHBEW-UHFFFAOYSA-N
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Description

[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol, also known as MPPM, is a chemical compound that has been studied for its potential use in scientific research. It is a pyrazole derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis of Novel Compounds

  • [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol has been used in the synthesis of new chemical entities. For instance, it reacts smoothly with different aldehydes in the presence of InCl3, leading to the formation of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives (B. Reddy et al., 2012).

Antimicrobial Applications

  • Derivatives of this compound, such as those synthesized by condensing suitably substituted chalcones, have shown antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Notably, compounds containing the methoxy group exhibited high antimicrobial activity (Satyender Kumar et al., 2012).

Molecular Docking and Quantum Chemical Calculations

  • The compound's derivatives have been subjects of molecular docking and quantum chemical calculations, providing insights into their potential biological effects. These studies include molecular structure optimization, vibrational spectra analysis, and predictions of molecular docking results (A. Viji et al., 2020).

Solvent-Free Microwave-Assisted Synthesis

  • There have been studies on the solvent-free microwave-assisted synthesis of derivatives, highlighting more environmentally friendly and efficient synthesis methods. This approach offers advantages like simpler work-up procedures, shorter reaction times, and good yields (D. Ashok et al., 2017).

Crystal Structure and Conformation Analysis

  • The compound and its analogs have been studied for their crystal structure and conformation. This kind of research is crucial for understanding the chemical and physical properties of these molecules, which can have implications in various fields such as material science and drug design (Isuru R. Kumarasinghe et al., 2009).

properties

IUPAC Name

[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-21-16-9-7-13(8-10-16)17-14(12-20)11-19(18-17)15-5-3-2-4-6-15/h2-11,20H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAFYYRYVAHBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358253
Record name [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol

CAS RN

36640-56-9
Record name [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)METHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
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[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
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[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
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[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
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Citations

For This Compound
1
Citations
C Dayakar, BS Kumar, G Sneha, G Sagarika… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of novel pyrazolyl alcohols (5a-h), pyrazolyl azides (6a-h), and pyrazolyltriazoles (8a-h, 10a-p and 12a-l) were prepared and evaluated for their bioactivity (anti-bacterial and …
Number of citations: 30 www.sciencedirect.com

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